molecular formula C16H13ClFN5O B2399793 5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-46-5

5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2399793
CAS RN: 899981-46-5
M. Wt: 345.76
InChI Key: UCNLRZRQWGUPHU-UHFFFAOYSA-N
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Description

5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of triazole derivatives and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Characterization

Triazole derivatives, including 5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, have been synthesized through various methods, demonstrating their versatility in creating biologically active compounds and peptidomimetics. A notable approach involves the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, offering a pathway to triazole-based scaffolds beyond the Dimroth rearrangement. This method has been utilized to create compounds active as HSP90 inhibitors, showcasing the compound's potential in drug discovery (Ferrini et al., 2015).

Antimicrobial Activities

Research into triazole derivatives has also extended into antimicrobial activities. Some derivatives have been synthesized and evaluated for their efficacy against various microorganisms, demonstrating moderate to good activities. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş et al., 2007).

Interaction Studies and Material Science

Triazole derivatives have been subject to experimental and theoretical analysis to understand their intermolecular interactions, such as lp⋯π interactions in derivatives of 1,2,4-triazoles. These studies not only contribute to the understanding of the chemical behavior of these compounds but also hint at their utility in designing materials with specific properties (Shukla et al., 2014).

Antitumor Activities

Further exploration into the biological activities of triazole derivatives has led to the identification of compounds with potential antitumor activities. Microwave-assisted synthesis techniques have facilitated the creation of hybrid molecules containing triazole elements, which have been screened for their antimicrobial, antilipase, and antiurease activities, indicating their diverse biological relevance (Başoğlu et al., 2013).

Catalysis and Synthetic Methodologies

The compound and its derivatives have also found applications in catalysis and synthetic methodologies, including the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted processes. These methodologies underscore the compound's role in facilitating efficient and environmentally friendly synthetic routes (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O/c17-13-4-2-1-3-10(13)9-23-15(19)14(21-22-23)16(24)20-12-7-5-11(18)6-8-12/h1-8H,9,19H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNLRZRQWGUPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

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